tert-butyl N-(3-methylpyrazin-2-yl)carbamate
Description
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
tert-butyl N-(3-methylpyrazin-2-yl)carbamate |
InChI |
InChI=1S/C10H15N3O2/c1-7-8(12-6-5-11-7)13-9(14)15-10(2,3)4/h5-6H,1-4H3,(H,12,13,14) |
InChI Key |
VOHLVORMONMYLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of the Pyrazin-2-ylamine Derivative
- Starting Material: 3-methylpyrazine-2-amine (or a protected derivative)
- Reaction: Nucleophilic substitution or direct amination of pyrazine derivatives, often via halogenated intermediates or metal-catalyzed amination.
Step 2: Carbamate Formation
- Reagent: tert-Butyl chloroformate (Boc-anhydride)
- Reaction Conditions:
- Solvent: Dichloromethane (DCM) or ethyl acetate
- Base: N-methylmorpholine (NMM) or triethylamine (TEA)
- Temperature: 0°C to room temperature
- Reaction:
Pyrazin-2-amine + Boc-Cl → tert-Butyl N-(pyrazin-2-yl)carbamate
- Patent CN102020589B describes a similar carbamate synthesis involving condensation with Boc-protected amino acids and heterocyclic amines, with yields exceeding 90% under optimized conditions.
Direct Coupling of 3-Methylpyrazine-2-amine with Boc-Carbonate Derivatives
Method Overview:
This method employs activated carbonate intermediates, such as tert-butyl chlorocarbonate, to directly couple with the amino group of 3-methylpyrazine-2-amine.
Reaction Scheme:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Activation | tert-Butyl chlorocarbonate, NMM, DCM, 0°C | Formation of Boc-activated pyrazine derivative |
| 2. Coupling | Pyrazine-2-amine + activated carbonate | Formation of tert-butyl N-(3-methylpyrazin-2-yl)carbamate |
- The use of tert-butyl chlorocarbonate in anhydrous conditions with NMM as base has been shown to produce high yields (~85-95%) of carbamate derivatives, with minimal side reactions.
Heterocyclic Substitution via Nucleophilic Aromatic Substitution (SNAr)
Method Overview:
This approach involves substitution on a halogenated pyrazine ring with amino groups, followed by carbamate formation.
Stepwise Process:
- Step 1: Halogenate pyrazine at position 2 or 3 using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
- Step 2: Nucleophilic substitution with ammonia or primary amines to introduce amino groups.
- Step 3: React the amino group with tert-butyl chloroformate to form the carbamate.
- Halogenation of pyrazines is well-documented, with subsequent nucleophilic substitution providing a route to amino-derivatives suitable for carbamate attachment.
Summary Data Table of Preparation Methods
Research Findings and Optimization Notes
- Reaction Conditions: Maintaining anhydrous conditions and low temperatures (0°C to 5°C) during activation steps minimizes side reactions.
- Bases: N-methylmorpholine (NMM), triethylamine (TEA), or potassium carbonate are effective bases to neutralize HCl or HBr generated during carbamate formation.
- Solvent Choice: Dichloromethane and ethyl acetate are preferred for their inertness and ease of removal.
- Yield Optimization: Use of pre-activated carbonate intermediates and controlled addition rates enhances yields and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-methylpyrazin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(3-methylpyrazin-2-yl)carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of amine groups during multi-step synthesis .
Biology: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. It serves as an intermediate in the preparation of drugs and other biologically active compounds .
Medicine: In medicine, this compound is used in the development of new therapeutic agents. It is involved in the synthesis of compounds with potential antifungal, antibacterial, and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and selectivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-methylpyrazin-2-yl)carbamate involves its interaction with specific molecular targets. It acts as a protecting group for amines, preventing unwanted reactions during synthesis. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine group for further reactions .
Comparison with Similar Compounds
Data Table: Key Comparative Properties
Research Findings and Trends
- Electronic Effects: Electron-withdrawing groups (e.g., cyano, fluoro) in pyrazine derivatives () enhance reactivity in cross-coupling reactions, whereas electron-donating groups (methyl) favor stability .
- Synthetic Utility : The Boc group’s versatility is evident across all compounds, but choice of heterocycle and substituents dictates downstream applications (e.g., fluorinated piperidines for CNS drugs vs. pyrazines for kinase inhibitors) .
Biological Activity
Tert-butyl N-(3-methylpyrazin-2-yl)carbamate is a compound of increasing interest in medicinal and organic chemistry due to its unique structure and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, enzyme interactions, and potential therapeutic applications.
Chemical Structure
This compound is characterized by the presence of a tert-butyl group, a pyrazin-2-yl moiety, and a carbamate functional group. The molecular formula is CHNO, and its structure allows for significant interactions with biological targets, making it a candidate for drug development.
Research indicates that this compound exhibits various biological activities, particularly in enzyme inhibition and protein interactions . The compound's structure facilitates binding to active sites of enzymes, modulating their activity. This mechanism is crucial for its potential therapeutic effects.
Enzyme Inhibition
The compound has shown promising results in inhibiting specific enzymes involved in various biological pathways. For instance:
- Inhibition of Proteases : this compound has been studied for its ability to inhibit viral proteases, which are critical targets for antiviral drug development.
- Binding Affinity Studies : Interaction studies reveal that the compound has a significant binding affinity to various enzymes and receptors, suggesting its role as a competitive inhibitor.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have investigated the biological implications of this compound:
- Antiviral Efficacy : A study focused on the compound's ability to inhibit the activity of SARS-CoV-2 proteases. The results indicated that the compound could serve as a lead in developing new antiviral agents .
- Enzyme Interaction Analysis : Research involving kinetic studies demonstrated that this compound acts as a reversible inhibitor for several enzymes, showcasing its potential in therapeutic applications targeting metabolic pathways.
- Comparative Studies : Similar compounds were evaluated alongside this compound to assess their biological activity. These studies highlighted the unique properties of this compound compared to others in its class, particularly regarding selectivity and potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
